L-Leucine-15N
Overview
Description
L-Leucine-15N, also known as L-leucine labeled with nitrogen-15, is a stable isotope-labeled amino acid. It is commonly used in various scientific research fields, including chemistry, biology, and medicine, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-15N typically involves the incorporation of nitrogen-15 into the leucine molecule. One common method is the use of [3-2H] 13C α-ketoisovalerate to introduce (1H-δ methyl)-leucine into 15N-, 13C-, 2H-labeled proteins . This method ensures a high level of incorporation of the nitrogen-15 isotope into the leucine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for cost-effectiveness and high yield, ensuring that the final product meets the required purity and isotopic enrichment standards .
Chemical Reactions Analysis
Types of Reactions
L-Leucine-15N can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted leucine derivatives. These products are often used in further research and applications.
Scientific Research Applications
L-Leucine-15N has a wide range of applications in scientific research:
Mechanism of Action
L-Leucine-15N exerts its effects primarily through its incorporation into proteins and peptides. The nitrogen-15 label allows for detailed studies of protein structure and function using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, and participates in metabolic pathways such as the mechanistic target of rapamycin (mTOR) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
H-[13C]Leu-OH: L-leucine labeled with carbon-13.
H-[2H]Leu-OH: L-leucine labeled with deuterium.
H-[13C, 15N]Leu-OH: L-leucine labeled with both carbon-13 and nitrogen-15.
Uniqueness
L-Leucine-15N is unique due to its nitrogen-15 label, which provides specific advantages in NMR studies. The nitrogen-15 isotope has a lower natural abundance and different nuclear properties compared to other isotopes, making it particularly useful for detailed structural and dynamic studies of proteins and other biomolecules .
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-GEERXGHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438103 | |
Record name | L-Leucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-31-8 | |
Record name | L-Leucine-15N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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